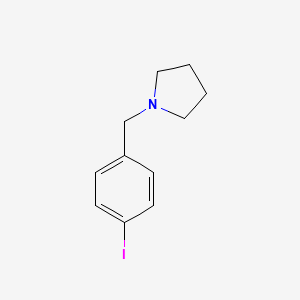

1-(4-Iodobenzyl)pyrrolidine

Descripción

Significance of Halogenated Benzyl (B1604629) Moieties in Organic Synthesis

The presence of a halogenated benzyl group, specifically the 4-iodobenzyl moiety in this case, is of great importance in organic synthesis. Halogenated compounds are fundamental building blocks, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. rsc.org The iodine atom, in particular, is a versatile functional group. Its reactivity makes the compound a suitable precursor for various chemical transformations, including cross-coupling reactions and the formation of carbon-centered radicals.

The use of visible light-induced C-H bromination to create α-halogenated boronic esters, which can then be converted to iodides, highlights the utility of halogenated benzyl structures in modern synthetic methods. organic-chemistry.org Furthermore, the halogen atom can influence the electronic properties of the molecule, which can be critical for its interaction with biological targets. researchgate.net For example, studies on other halogenated benzyl compounds have demonstrated their potential in developing potent ligands for various receptors. researchgate.net The synthesis of molecules containing halogenated benzyl groups is an active area of research, with various methods being developed for their efficient preparation. mdpi.com

Detailed Research Findings

Research involving 1-(4-Iodobenzyl)pyrrolidine and related structures has yielded several key findings. For instance, in studies on α-mannosidase inhibitors, N-(4-halobenzyl)pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity. One study reported that N-(4-iodobenzyl)pyrrolidine exhibited potent inhibition of a specific α-mannosidase. beilstein-journals.org The synthesis of such compounds often involves the reaction of a suitable pyrrolidine (B122466) derivative with a 4-iodobenzyl halide. beilstein-journals.org

Another area of research where the iodobenzyl moiety is significant is in radical translocation and cyclization reactions for the synthesis of bridged azabicyclic compounds. rsc.org While this specific study focused on 1-(o-iodobenzoyl)pyrrolidine derivatives, it underscores the utility of the iodo-aryl group in generating radicals for complex molecular constructions.

The table below summarizes some of the key research applications and findings related to this compound and structurally similar compounds.

Research Applications and Findings

| Research Area | Key Findings | Reference |

| Enzyme Inhibition | N-(4-Iodobenzyl)pyrrolidine derivatives show potent inhibitory activity against α-mannosidases. | beilstein-journals.org |

| Organic Synthesis | The iodobenzyl group is a key functional moiety for creating complex cyclic and heterocyclic structures through radical reactions. | rsc.org |

| Medicinal Chemistry | Halogenated benzyl groups are important for developing ligands with high affinity for biological receptors. | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHZJYCRHTZBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594619 | |

| Record name | 1-[(4-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858676-60-5 | |

| Record name | 1-[(4-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Iodobenzyl Pyrrolidine and Its Derivatives

Direct Synthesis Approaches to 1-(4-Iodobenzyl)pyrrolidine

Direct synthesis methods involve the formation of the target molecule in a single or a few straightforward steps from readily available precursors. These approaches are often favored for their efficiency and atom economy.

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for the N-alkylation of pyrrolidine (B122466). mdpi.commdma.ch This process typically involves the reaction of pyrrolidine with 4-iodobenzaldehyde (B108471) to form an iminium ion intermediate, which is then reduced in situ to yield the desired this compound. A variety of reducing agents can be employed, each with specific selectivities and compatibilities with different functional groups.

The reaction of 4-iodobenzaldehyde with pyrrolidine, followed by reduction, is a common strategy. nih.gov This can be accomplished using various reducing agents. For instance, in the synthesis of related compounds, reductive amination has been successfully carried out using reagents like sodium triacetoxyborohydride. nih.gov

| Reactants | Reagents | Product | Reference |

| 4-Iodobenzaldehyde, Pyrrolidine | Reducing agent (e.g., NaBH(OAc)₃) | This compound | nih.gov |

| 4-Iodobenzaldehyde, 2-(hydroxymethyl)pyrrolidine | Reductive amination conditions | Prolinol intermediates | nih.gov |

A study on the synthesis of 2-(hydroxymethyl)pyrrolidine derivatives utilized reductive amination to install the pyrrolidine head onto various benzaldehyde (B42025) intermediates. nih.gov This highlights the versatility of this method in creating substituted pyrrolidine scaffolds.

A classic and direct method for the synthesis of this compound is the nucleophilic substitution reaction between pyrrolidine and a suitable 4-iodobenzyl precursor, typically a halide such as 4-iodobenzyl bromide or 4-iodobenzyl chloride. In this reaction, the nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the halide from the benzyl (B1604629) group.

This alkylation is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate or triethylamine, and the reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF).

For example, the synthesis of (R)-1-(4-bromobenzyl)pyrrolidin-3-amine dihydrochloride (B599025) involves the alkylation of (R)-pyrrolidin-3-amine with 4-bromobenzyl bromide under basic conditions, using potassium carbonate in acetonitrile. A similar approach can be envisioned for the synthesis of this compound.

| Pyrrolidine | 4-Iodobenzyl Precursor | Base | Solvent | Product | Reference |

| Pyrrolidine | 4-Iodobenzyl bromide | K₂CO₃ | Acetonitrile | This compound | Analogous to vulcanchem.com |

Indirect Synthetic Pathways via Precursors

Indirect methods involve the construction of a substituted pyrrolidine ring or the modification of a pre-existing pyrrolidine scaffold in a multi-step sequence. These pathways offer greater flexibility in introducing a variety of substituents and controlling stereochemistry.

An alternative to directly attaching the 4-iodobenzyl group is to first construct a pyrrolidine ring that already bears a 4-iodophenyl substituent. For instance, methods for synthesizing 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-diones have been developed. globalauthorid.com These intermediates can then be further modified to produce the desired this compound.

Radical translocation/cyclization reactions of methyl 2-alkynyl-1-(o-iodobenzoyl)pyrrolidine-2-carboxylates provide a route to bridged azabicyclic compounds, showcasing the synthesis of complex pyrrolidine-containing structures with iodoaryl groups. rsc.org

The functionalization of a pre-formed pyrrolidine ring is a versatile strategy. researchgate.netnih.gov This can involve the introduction of the 4-iodobenzyl group onto a pyrrolidine that already possesses other desired functionalities. The five-membered pyrrolidine ring is a common scaffold in medicinal chemistry, and its functionalization is a key aspect of drug discovery. nih.gov

One approach involves the N-alkylation of a functionalized pyrrolidine. For example, a pyrrolidine derivative with a substituent at the 2-position can be reacted with 4-iodobenzyl bromide to yield the corresponding N-alkylated product. This strategy allows for the synthesis of a diverse library of compounds with various substitutions on the pyrrolidine ring.

Recent advancements have focused on novel methods for the functionalization of pyrrolidine moieties, such as photochemical dehydrogenative strategies for aryl group installation, although challenges remain. x-chemrx.com

Stereoselective Synthesis Considerations for Pyrrolidine Scaffolds

The stereochemistry of the pyrrolidine ring is crucial for the biological activity of many compounds. researchgate.netnih.gov Therefore, developing stereoselective synthetic methods is of paramount importance. The pyrrolidine ring contains up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers. nih.gov

Various strategies have been developed for the enantioselective synthesis of substituted pyrrolidines. rsc.orgtandfonline.comacs.orgacs.orgmappingignorance.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for the enantioselective synthesis of substituted pyrrolidines from azomethine ylides. mappingignorance.org

Transaminase-Triggered Cyclizations: Biocatalytic approaches using transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org

Domino Cross Metathesis/Intramolecular aza-Michael Addition: This strategy has been used for the enantioselective synthesis of 2-substituted pyrrolidines. rsc.org

For the synthesis of more complex structures, such as (3R,4S)-3-methoxy-4-methylaminopyrrolidine, stereoselective approaches are essential. researchgate.net While the direct stereoselective synthesis of this compound itself is less complex due to the lack of stereocenters in the parent molecule, the principles of stereoselective synthesis become critical when dealing with substituted derivatives. The development of a diastereoselective synthesis of tertiary alcohols like (1RS,2SR)-1-(4-iodophenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-yl-ethoxy)phenyl]butan-1-ol showcases the intricate control of stereochemistry in related systems. capes.gov.br

Chemical Transformations and Reactivity of 1 4 Iodobenzyl Pyrrolidine

Cross-Coupling Reactions at the Aryl Iodide Moiety

The aryl iodide group is a versatile functional group for cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to transition metal catalysts.

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, serves as an efficient method for intramolecular cyclization of appropriately substituted iodobenzylpyrrolidine scaffolds. nih.gov In a study involving the analogous N-(o-iodobenzyl)-2-vinylpyrrolidine, treatment with palladium acetate (B1210297) (10 mol%) and triphenylphosphine (B44618) (20 mol%) in the presence of potassium carbonate resulted in a successful intramolecular Heck reaction. nih.gov This transformation led to the formation of a hexahydropyrrolo[1,2-b]isoquinoline ring system in good yield. nih.gov This type of reaction demonstrates the utility of the iodobenzylpyrrolidine framework in constructing complex, fused heterocyclic structures. nih.gov The general mechanism of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.org

Table 1: Intramolecular Heck Reaction of an Iodobenzylpyrrolidine Derivative nih.gov

| Substrate | Catalyst System | Product | Yield |

|---|

The aryl iodide moiety of 1-(4-iodobenzyl)pyrrolidine is an excellent substrate for a range of other transition metal-catalyzed cross-coupling reactions, enabling the formation of diverse molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. nih.govnih.gov The reaction is generally catalyzed by a palladium complex and requires a base. nih.gov This method is widely used for its high functional group tolerance and the stability of the boron reagents. nih.govwhiterose.ac.uk Applying this to this compound would yield 1-(4-arylbenzyl)pyrrolidine derivatives.

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira coupling utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of an amine base. organic-chemistry.orgchem-station.com This reaction would convert this compound into 1-(4-(alkynyl)benzyl)pyrrolidine derivatives, which are useful intermediates in organic synthesis. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation is a powerful tool for synthesizing aryl amines and would allow for the conversion of this compound into compounds containing a diarylamine or alkylarylamine moiety at the 4-position of the benzyl (B1604629) group. acsgcipr.org

Cyclization Reactions Involving the Iodobenzylpyrrolidine Scaffold

The combination of the aryl iodide and the pyrrolidine-tethered side chain allows for various cyclization strategies to build polycyclic structures.

Intramolecular carbolithiation involves the generation of an organolithium species, which then adds to an unsaturated bond within the same molecule. nih.gov For derivatives of iodobenzylpyrrolidine, this typically starts with a halogen-lithium exchange at the aryl iodide position. In studies on N-(o-iodobenzyl)-2-alkenylpyrrolidines, iodine-lithium exchange was efficiently achieved using n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). nih.gov However, the subsequent intramolecular carbolithiation of the resulting aryllithium species onto an unsubstituted alkene tether failed to proceed. nih.gov Instead of cyclization, only the dehalogenated (deiodinated) product was isolated after work-up. nih.gov For the cyclization to be successful via this pathway, the alkene often needs to be activated with an electron-withdrawing group. nih.gov

Metal-mediated cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, are a common method for constructing pyrrolidine (B122466) rings. mdpi.comnih.gov However, the use of the pre-formed this compound scaffold in subsequent metal-mediated cycloaddition reactions is not extensively documented. The reactivity of this scaffold is dominated by transformations at the aryl iodide (cross-coupling) or intramolecular cyclizations that are not formally cycloadditions, such as the intramolecular Heck reaction. nih.gov While cycloaddition reactions are fundamental to forming pyrrolidine heterocycles from acyclic precursors, their application starting with the this compound framework to build more complex fused or spirocyclic systems is a less explored area. mdpi.com

Functionalization of the Pyrrolidine Nucleus

While the aryl iodide is often the primary site of reactivity, the pyrrolidine ring itself can be functionalized. The most common approach for functionalizing saturated N-alkyl heterocycles is through deprotonation at the α-carbon to the nitrogen atom, followed by quenching with an electrophile. nih.gov

This strategy, known as α-lithiation, can be applied to N-benzylpyrrolidine systems. The reaction typically involves a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). nih.govnih.gov The resulting α-lithiated intermediate can then react with various electrophiles to introduce substituents at the 2- or 5-position of the pyrrolidine ring. nih.gov However, in the case of this compound, this α-deprotonation would be in direct competition with the much faster halogen-lithium exchange at the aryl iodide position. nih.gov

Therefore, a more common synthetic strategy is to functionalize the pyrrolidine ring first and then introduce the iodobenzyl group. nih.gov For instance, synthesis can begin with a protected pyrrolidine derivative, such as N-Boc-pyrrolidine, which can be functionalized at the α-position before N-alkylation with 4-iodobenzyl bromide. nih.govyork.ac.uk This modular approach allows for the synthesis of a wide variety of substituted this compound derivatives. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(4-Arylbenzyl)pyrrolidine |

| This compound |

| 1-(4-(Alkynyl)benzyl)pyrrolidine |

| 4-Iodobenzyl bromide |

| n-Butyllithium (n-BuLi) |

| N-(o-Iodobenzyl)-2-alkenylpyrrolidine |

| N-(o-Iodobenzyl)-2-vinylpyrrolidine |

| N-Boc-pyrrolidine |

| Palladium acetate |

| Potassium carbonate |

| sec-Butyllithium |

| t-Butyllithium (t-BuLi) |

| Tetramethylethylenediamine (TMEDA) |

| Triphenylphosphine |

Oxidation, Alkylation, and Allylation Studies

No specific studies on the oxidation, alkylation, or allylation of this compound were identified in the available literature.

Nitrogen-Centered Radical-Mediated Functionalization

No specific studies on the nitrogen-centered radical-mediated functionalization of this compound were identified in the available literature.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 1-(4-Iodobenzyl)pyrrolidine, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons on the pyrrolidine (B122466) ring would exhibit characteristic signals, typically in the aliphatic region of the spectrum. The two sets of methylene (B1212753) protons on the pyrrolidine ring adjacent to the nitrogen (N-CH₂) and those further away (CH₂) would likely appear as distinct multiplets. The benzylic protons (Ar-CH₂-N) would resonate as a singlet, shifted downfield due to the proximity of the aromatic ring and the nitrogen atom. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring would present a classic AA'BB' system, appearing as two distinct doublets, a result of the symmetrical substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a separate signal. The carbons of the pyrrolidine ring would appear in the aliphatic region. The benzylic carbon would be shifted further downfield. The aromatic carbons would have characteristic shifts, with the carbon atom bonded to the iodine atom (C-I) showing a distinct upfield or downfield shift due to the heavy atom effect of iodine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on structure-spectrum correlations.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H (ortho to I) | ~ 7.6 | ~ 137 |

| Aromatic C-H (meta to I) | ~ 7.1 | ~ 130 |

| Benzylic CH₂ | ~ 3.5 | ~ 60 |

| Pyrrolidine N-CH₂ | ~ 2.5 | ~ 54 |

| Pyrrolidine CH₂ | ~ 1.8 | ~ 23 |

| Aromatic C-I | - | ~ 92 |

| Aromatic C-CH₂ | - | ~ 140 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include C-H stretching vibrations for both the aromatic and aliphatic protons. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The spectrum would also show C-N stretching vibrations from the pyrrolidine ring and the benzylamine (B48309) linkage. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The para-disubstitution pattern on the benzene ring often gives rise to a characteristic overtone/combination band pattern in the 2000-1650 cm⁻¹ region and a strong out-of-plane C-H bending vibration around 850-800 cm⁻¹.

Table 2: Expected Infrared Absorption Frequencies for this compound Expected data based on typical functional group absorption ranges.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (CH₂) | 3000 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-N | 1250 - 1020 | Stretching |

| Para-substituted Benzene | 850 - 800 | C-H Out-of-plane Bending |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

The fragmentation pattern would likely involve cleavage at the benzylic position, which is a common fragmentation pathway for benzylamines. This would lead to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation. The loss of the pyrrolidine ring or fragments thereof would also be expected. The presence of iodine, with its characteristic isotopic pattern, would be evident in the mass spectrum of the molecular ion and any iodine-containing fragments.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound Plausible fragmentation based on the structure.

| m/z (mass-to-charge ratio) | Plausible Fragment Identity |

|---|---|

| 287 | [C₁₁H₁₄IN]⁺ (Molecular Ion) |

| 217 | [C₇H₆I]⁺ (Iodobenzyl cation) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.

This technique would confirm the connectivity of the atoms and provide insights into the conformation of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the solid-state structure. Such a study would provide the most accurate and detailed picture of the molecule's geometry.

Computational Chemistry Investigations of 1 4 Iodobenzyl Pyrrolidine

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 1-(4-Iodobenzyl)pyrrolidine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Furthermore, DFT provides insights into the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity. These calculations would also yield other electronic properties such as ionization potential, electron affinity, and electronegativity, which are fundamental to understanding the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is mapped onto the molecular surface. The MEP map uses a color spectrum to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green or yellow areas denote regions of neutral potential.

For this compound, an MEP analysis would identify the electron-rich and electron-poor regions. It would be expected that the nitrogen atom of the pyrrolidine (B122466) ring and the iodine atom would exhibit regions of negative potential due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atoms, particularly those on the pyrrolidine ring and the benzyl (B1604629) group, would likely show positive potential.

Mechanistic Insights from Computational Studies

Computational studies, primarily using DFT, can provide valuable insights into potential reaction mechanisms involving this compound. By modeling the transition states and intermediates of a proposed reaction pathway, researchers can calculate the activation energies and reaction energies. This information helps to determine the most favorable reaction mechanism and to predict the products of a reaction.

For instance, if this compound were to participate in a nucleophilic substitution reaction, computational studies could elucidate whether the reaction proceeds via an SN1 or SN2 mechanism. By mapping the potential energy surface of the reaction, a detailed, step-by-step understanding of the bond-breaking and bond-forming processes can be achieved.

In the absence of specific published research on this compound, any data tables or detailed findings for these computational analyses would be purely hypothetical.

Advanced Research Applications and Future Directions

Role as a Precursor in Complex Heterocycle Synthesis

The iodinated aromatic ring of 1-(4-Iodobenzyl)pyrrolidine serves as a highly valuable functional handle for the construction of more intricate molecular architectures, particularly complex heterocyclic systems. The carbon-iodine bond is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a strategic starting material in multi-step synthetic sequences.

Notably, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are frequently employed to elaborate the iodobenzyl moiety. For instance, the Suzuki coupling of this compound with various boronic acids or esters can lead to the synthesis of biaryl structures, which are prevalent in many biologically active compounds. Similarly, Sonogashira coupling with terminal alkynes introduces acetylenic linkages, which can be further manipulated to form a range of heterocyclic rings, including furans, pyrazoles, and isoxazoles.

The pyrrolidine (B122466) nitrogen atom can also participate in cyclization reactions. Following a coupling reaction at the iodo-position, a newly introduced functional group can react with the pyrrolidine nitrogen or an adjacent position on the benzyl (B1604629) ring to form fused or spirocyclic heterocyclic systems. This intramolecular cyclization strategy is a powerful tool for accessing novel and complex molecular scaffolds that would be challenging to synthesize through other means.

Table 1: Examples of Complex Heterocycles Synthesized from this compound Precursors

| Precursor System | Reaction Type | Resulting Heterocycle | Potential Application |

| This compound & Arylboronic Acid | Suzuki Coupling | N-(4'-Arylbenzyl)pyrrolidine | Medicinal Chemistry |

| This compound & Terminal Alkyne | Sonogashira Coupling | N-(4-(Alkynyl)benzyl)pyrrolidine | Materials Science |

| Intramolecular Cyclization Post-Coupling | Heck Reaction | Fused Pyrrolidine-Heterocycle | Drug Discovery |

Contributions to Structure-Activity Relationship (SAR) Studies of N-Substituted Pyrrolidines

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into how the chemical structure of a compound influences its biological activity. The N-substituted pyrrolidine scaffold is a common motif in a vast number of pharmacologically active molecules, and understanding the impact of various substituents on the pyrrolidine ring is crucial for optimizing their therapeutic potential. researchgate.net

For example, in the development of receptor antagonists or enzyme inhibitors, the 4-iodobenzyl group can be modified to introduce hydrogen bond donors or acceptors, charged groups, or larger hydrophobic moieties. The resulting library of compounds can then be screened for biological activity, and the data used to construct a detailed SAR model. This model can then guide the design of new, more potent, and selective drug candidates. The pyrrolidine ring itself can also be a key determinant of activity, with its conformation influencing the spatial presentation of the substituted benzyl group. nih.gov

Table 2: SAR Insights from Modifications of the this compound Scaffold

| Modification at 4-position | Observed Change in Activity | Implication for Target Binding |

| Small, electron-withdrawing group | Increased potency | Potential interaction with an electropositive region |

| Large, hydrophobic group | Decreased potency | Steric hindrance in the binding pocket |

| Hydrogen bond donor/acceptor | Enhanced selectivity | Specific hydrogen bonding interaction is crucial |

Potential as a Building Block in Organic Catalysis and Ligand Design

The development of novel catalysts and ligands is a major driving force in modern organic synthesis. Chiral pyrrolidine derivatives, in particular, have proven to be highly effective in a wide range of asymmetric catalytic transformations. nih.govbeilstein-journals.org The structural features of this compound make it an attractive starting point for the design and synthesis of new chiral ligands and organocatalysts.

The pyrrolidine nitrogen can act as a Lewis base or form part of a more complex coordinating structure. The 4-iodobenzyl group provides a convenient attachment point for other coordinating moieties, such as phosphines, amines, or other heterocyclic systems. Through cross-coupling reactions, a variety of bidentate or tridentate ligands can be synthesized, where the pyrrolidine ring and the newly introduced group can chelate to a metal center. The stereochemistry of the pyrrolidine ring can induce chirality in the resulting metal complex, enabling its use in asymmetric catalysis.

Furthermore, the pyrrolidine moiety itself can act as an organocatalyst, for example, in enamine or iminium ion catalysis. The 4-iodobenzyl substituent can be used to tune the steric and electronic properties of the catalyst, thereby influencing its reactivity and selectivity. For instance, the introduction of bulky groups at the 4-position can create a more sterically hindered environment around the catalytic center, which can lead to higher enantioselectivities in certain reactions.

Emerging Synthetic Methodologies for Pyrrolidine Ring Systems

While this compound is a valuable starting material, research into new and more efficient methods for the synthesis of the pyrrolidine ring itself is an ongoing area of investigation. Traditional methods for pyrrolidine synthesis often involve multi-step sequences with harsh reaction conditions. mdpi.com Emerging methodologies aim to provide more direct and atom-economical routes to this important heterocyclic system.

One promising approach involves the use of multicomponent reactions, where three or more starting materials are combined in a single step to generate a complex product. tandfonline.com These reactions are highly efficient and can rapidly generate libraries of substituted pyrrolidines for screening purposes. Another area of active research is the development of novel cyclization reactions. For example, transition metal-catalyzed intramolecular hydroamination or carboamination of unsaturated amines can provide direct access to the pyrrolidine ring. organic-chemistry.org

The synthesis of 2-benzylpyrrolidines, which are structurally related to this compound, can be achieved through methods such as the in situ trapping of organozinc iodides with aryl iodides. scribd.com While not a direct synthesis of the title compound, these methods highlight the ongoing efforts to develop new strategies for constructing substituted pyrrolidine rings, which could ultimately be adapted for the synthesis of this compound and its derivatives.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or LC-MS.

- Optimize reaction time and temperature to minimize byproducts (e.g., dialkylation).

Basic: How is this compound characterized spectroscopically?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for pyrrolidine ring protons (δ 1.5–2.5 ppm) and aromatic protons from the iodobenzyl group (δ 7.2–7.8 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .

- ¹³C NMR : The iodine-bearing carbon resonates at δ 90–100 ppm due to heavy atom effects.

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., M+H⁺ for C₁₁H₁₃IN₂).

- Infrared (IR) Spectroscopy : Stretching frequencies for C-I (~500 cm⁻¹) and pyrrolidine C-N (~1250 cm⁻¹) are critical .

Validation : Compare data with literature or computational predictions (e.g., NIST Chemistry WebBook) .

Advanced: How can contradictions in NMR data for stereoisomers or rotamers be resolved?

Answer:

- Variable Temperature NMR : Rotamers (e.g., due to restricted rotation in substituted pyrrolidines) show coalescence of signals at elevated temperatures .

- 2D NMR (COSY, NOESY) : Identify through-space interactions to assign stereochemistry. For example, NOE correlations between the pyrrolidine methylene and iodobenzyl protons clarify spatial arrangements .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants to validate experimental data .

Case Study : In a related sulfonamide derivative, NOESY confirmed the axial-equatorial arrangement of substituents .

Advanced: How can this compound be utilized in designing coordination polymers?

Answer:

- Ligand Design : The pyrrolidine nitrogen and iodine atom can act as donor sites for transition metals (e.g., Ni²⁺, Cu²⁺).

- Synthesis Example :

- Characterization :

Application : Such complexes are explored in catalysis or magnetic materials .

Advanced: What crystallographic data are available for derivatives of this compound?

Answer:

A pyridinium salt derivative, 1-(4-Iodobenzyl)-3-methylpyridinium bis(benzene-1,2-dithiolato)nickelate(III) , was characterized via single-crystal XRD:

| Parameter | Value |

|---|---|

| Space Group | Not reported |

| R Factor | 0.056 |

| wR Factor | 0.196 |

| Temperature (K) | 296 |

| C–C Bond Length | ~1.54 Å |

Implications : The iodobenzyl group adopts a planar conformation, facilitating π-stacking interactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333) .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep in a cool, dry place away from oxidizers.

- First Aid : Flush eyes with water for 15 minutes (P305+P351) .

Regulatory Note : Pyrrolidine analogs are sometimes regulated under controlled substance laws (e.g., phencyclidine analogs) .

Advanced: How is the biological activity of this compound derivatives assessed?

Answer:

- Targeted Assays : Derivatives like sulfonamide-isatin hybrids are tested for caspase 3/7 inhibition using fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- In Vivo Imaging : Radiolabeled analogs (e.g., ¹⁸F) are evaluated in PET studies to track biodistribution .

- Data Interpretation : Compare IC₅₀ values and selectivity ratios against related enzymes (e.g., caspase 8).

Example : A sulfonamide derivative showed nanomolar inhibition of caspase 3, validated via competitive binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.